![molecular formula C18H21NO2S B2864699 N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1252901-55-5](/img/structure/B2864699.png)
N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, also known as ETTB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ETTB belongs to the class of benzothiophene derivatives, which have been shown to possess various biological activities, including anti-inflammatory, antitumor, and neuroprotective effects.
Applications De Recherche Scientifique
Chemical Synthesis and Characterization
- The synthesis and characterization of N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide and its derivatives are explored in several studies. For instance, the work by (Yoo, Kim Hye, & Yong Kyu, 1990) discusses the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, indicating the relevance of such chemical processes in synthesizing compounds like N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide.
Pharmacological Applications
- The pharmacological potential of benzothiophene derivatives, including N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, is a significant area of interest. (Banerjee et al., 2011) discovered that bromo-benzothiophene carboxamide derivatives act as potent inhibitors of Plasmodium falciparum enoyl‐ACP reductase, indicating their potential as antimalarial agents.
Biological Activity Studies
- Investigations into the biological activities of compounds similar to N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide are prevalent. For example, (Vasu et al., 2005) researched two biologically active thiophene-3-carboxamide derivatives, revealing their antibacterial and antifungal properties.
Potential in Drug Development
- The role of similar compounds in drug development, particularly as prodrugs or drug analogs, is another key area. (Rais et al., 2017) discusses the discovery of a prodrug of a hydroxamate-based glutamate carboxypeptidase II inhibitor, highlighting the importance of such compounds in developing new therapeutic agents.
Mécanisme D'action
Target of Action
The primary target of this compound is the Sodium-dependent Glucose Co-transporter 2 (SGLT2) . SGLT2 is a protein that facilitates glucose reabsorption in the kidney. Inhibiting SGLT2 leads to a decrease in blood glucose levels, making it a useful target for the treatment of type-2 diabetes .
Mode of Action
As an SGLT2 inhibitor, this compound works by selectively inhibiting SGLT2, reducing glucose reabsorption and promoting glucose excretion through urine . This results in lower blood glucose levels, helping to manage hyperglycemia in type-2 diabetes patients .
Biochemical Pathways
The compound’s action primarily affects the glucose reabsorption pathway in the kidneys . By inhibiting SGLT2, it reduces the reabsorption of filtered glucose from the tubular lumen, leading to increased glucose excretion in urine . This ultimately results in a reduction of blood glucose levels .
Pharmacokinetics
Similar compounds in the gliflozin class undergo extensive metabolism and transform into metabolites in humans .
Result of Action
The primary result of the compound’s action is a reduction in blood glucose levels . By inhibiting SGLT2 and promoting glucose excretion in urine, it helps to manage hyperglycemia in patients with type-2 diabetes .
Propriétés
IUPAC Name |
N-[(4-ethoxyphenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-2-21-15-9-7-13(8-10-15)12-19-18(20)17-11-14-5-3-4-6-16(14)22-17/h7-11H,2-6,12H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDJLUYOZQFIEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CNC(=O)C2=CC3=C(S2)CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxybenzyl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.